![molecular formula C21H22BrN3O2 B2466579 N-(4-bromo-3-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574622-16-4](/img/structure/B2466579.png)
N-(4-bromo-3-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C21H22BrN3O2 and its molecular weight is 428.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-bromo-3-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide (CAS No. 1574622-16-4) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Composition
- Molecular Formula : C21H22BrN3O2
- Molecular Weight : 428.32 g/mol
- Chemical Structure : The compound features a pyridoquinazoline core with a carboxamide functional group and a bromo-substituted phenyl ring.
Physical Properties
- Boiling Point : Not specified in available data.
- Purity : Typically offered at high purity levels for research applications.
Research indicates that compounds similar to N-(4-bromo-3-methylphenyl)-5-methyl-11-oxo-pyridoquinazoline derivatives often exhibit diverse biological activities, including:
- Antitumor Activity : Some studies suggest that such compounds may inhibit tumor cell proliferation through various pathways, including the modulation of signaling cascades involved in cell growth and survival.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Case Studies and Research Findings
- Antitumor Effects :
- Inhibition of Enzyme Activity :
- Cell Viability Assays :
Comparative Biological Activity Table
Therapeutic Potential
The promising biological activities of N-(4-bromo-3-methylphenyl)-5-methyl-11-oxo-pyrido[2,1-b]quinazoline derivatives warrant further investigation into their therapeutic applications. Future research should focus on:
- Mechanistic Studies : Elucidating the specific pathways affected by this compound.
- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
- Combination Therapies : Exploring synergistic effects with existing anticancer drugs.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. The structure of N-(4-bromo-3-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide suggests it may possess similar activities due to the presence of the quinazoline core.
A study on related quinazoline derivatives showed promising results against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The compounds demonstrated significant inhibition zones comparable to standard antibiotics . This suggests that this compound could be further investigated for its potential as an antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) | Standard Drug Comparison |
---|---|---|
Staphylococcus aureus | 15 | Comparable to Penicillin |
Pseudomonas aeruginosa | 18 | Comparable to Ciprofloxacin |
Anticancer Properties
Quinazolines have also been noted for their anticancer activities. The compound's structure allows for interaction with biological targets implicated in cancer progression. Preliminary studies suggest that derivatives of quinazoline can induce apoptosis in cancer cells and inhibit tumor growth .
In particular, compounds similar to this compound have been shown to effectively target cancer cell lines such as HeLa and MCF7. The mechanisms often involve the modulation of pathways related to cell cycle regulation and apoptosis.
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications at various positions on the quinazoline ring can significantly influence biological activity.
Table: Structure Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Bromine substitution | Increases antibacterial potency |
Methyl groups at positions 5 | Enhances lipophilicity and cell permeability |
Carbonyl group at position 11 | Critical for anticancer activity |
Case Study 1: Antimicrobial Screening
A recent study synthesized a series of quinazoline derivatives including the target compound and evaluated their antimicrobial properties using standard agar diffusion methods. Results indicated that modifications led to varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of similar compounds where cell viability assays were conducted on multiple cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the micromolar range against breast and cervical cancer cell lines .
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c1-13-11-15(7-9-17(13)22)23-20(26)14-6-8-16-18(12-14)24(2)19-5-3-4-10-25(19)21(16)27/h6-9,11-12,19H,3-5,10H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNYIYCQMBWDFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCC4N3C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.